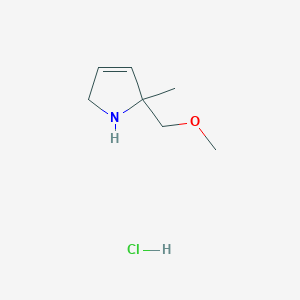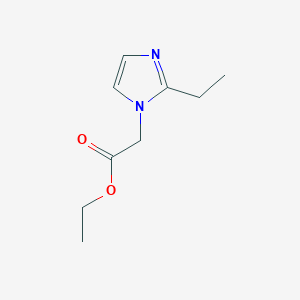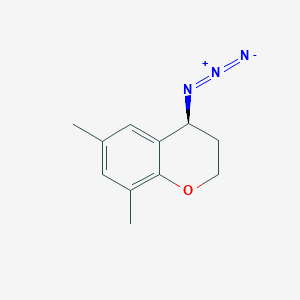![molecular formula C14H10Cl2O3 B2524391 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 338402-25-8](/img/structure/B2524391.png)
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Impact
Chlorophenols, compounds related to the class of chemicals that "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" belongs to, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols are known for their moderate to high toxicity to aquatic and mammalian life, depending on exposure levels and environmental conditions. They exhibit low persistence in environments with adapted microflora capable of biodegrading these compounds. However, their persistence can become moderate to high in less ideal conditions, particularly for compounds like 3-chlorophenol (Krijgsheld & Gen, 1986).
Organic Pollutants Treatment
The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various chlorophenols. Biological processes, such as membrane bioreactors and granular activated carbon, have been shown to remove a significant portion (80-90%) of these compounds from wastewater. This suggests that compounds like "this compound" could be subject to similar treatment methods for mitigating environmental impact (Goodwin et al., 2018).
Enzymatic Remediation of Organic Pollutants
An enzymatic approach has shown promise in the remediation or degradation of various organic pollutants. Specific enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds significantly. This suggests potential applications in the treatment of wastewater or contaminated environments where similar compounds to "this compound" are present (Husain & Husain, 2007).
Safety and Hazards
Direcciones Futuras
Biocatalysis, the use of natural catalysts, such as protein enzymes, to conduct chemical reactions, is becoming increasingly important in the synthesis of complex molecules, including drug intermediates . This could potentially be a future direction for the synthesis of compounds like “3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde”.
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-8(12(16)6-10)5-11-13(18)4-2-9(7-17)14(11)19/h1-4,6-7,18-19H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPQCYVIYGWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)



